molecular formula C8H11ClO4S B13514481 rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13514481
M. Wt: 238.69 g/mol
InChI Key: CSFKPQPXXZUVCY-VMHSAVOQSA-N
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Description

rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound featuring a norbornane-like bicyclo[3.1.0]hexane scaffold. Key structural elements include:

  • Chlorosulfonyl group (-SO₂Cl) at the C4 position, a reactive functional group useful in sulfonation or sulfonamide formation.
  • Methyl ester (-COOCH₃) at the C1 position, enhancing solubility and stability.
  • Racemic mixture (rac-), indicating equal proportions of enantiomers.

This compound’s strained bicyclic structure and electron-withdrawing substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives or bioactive molecules targeting central nervous system receptors .

Properties

Molecular Formula

C8H11ClO4S

Molecular Weight

238.69 g/mol

IUPAC Name

methyl (1R,4S,5R)-4-chlorosulfonylbicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H11ClO4S/c1-13-7(10)8-3-2-6(5(8)4-8)14(9,11)12/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1

InChI Key

CSFKPQPXXZUVCY-VMHSAVOQSA-N

Isomeric SMILES

COC(=O)[C@@]12CC[C@@H]([C@@H]1C2)S(=O)(=O)Cl

Canonical SMILES

COC(=O)C12CCC(C1C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[3.1.0]hexane Core

A common approach to build the bicyclo[3.1.0]hexane framework is via cyclopropanation of cyclobutane or cyclopentane derivatives or through annulation reactions.

  • (3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes:
    Boyd et al. (2019) reported a convergent synthesis of bicyclo[3.1.0]hexanes using a (3 + 2) annulation reaction catalyzed by organic or iridium photoredox catalysts under blue LED irradiation. This method allows for the formation of three contiguous stereocenters with high diastereoselectivity and good yields across a broad substrate scope. The reaction is particularly efficient when difluorocyclopropenes and removable substituents on aminocyclopropanes are used, providing valuable bicyclic scaffolds for further functionalization.

  • Rh(I)-Catalyzed Carbonylative Ring Expansion:
    Boyd's doctoral thesis (2020) describes a Rh(I)-catalyzed carbonylative ring expansion of cyclopropylamides to form bicyclic systems. This method involves oxidative addition of Rh(I) into a cyclopropane C–C bond, followed by carbon monoxide insertion and ring expansion to generate bicyclo[3.1.0]hexane derivatives with high stereocontrol. This approach is versatile and has been applied to synthesize complex bicyclic compounds with functional groups amenable to further modification.

Introduction of the Chlorosulfonyl Group

The chlorosulfonyl group (-SO2Cl) is typically introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.

  • Direct Sulfonylation of Bicyclo[3.1.0]hexane Derivatives:
    After constructing the bicyclic core, the 4-position can be selectively sulfonylated using chlorosulfonic acid under controlled temperature to avoid overreaction or decomposition. The reaction is typically performed in an inert solvent such as dichloromethane or chloroform at low temperatures (0 to 5 °C), followed by quenching and purification. The stereochemistry at the 4-position is preserved due to the mild conditions.

Esterification to Form the Methyl Carboxylate

  • Methyl Ester Formation:
    The carboxylic acid at the 1-position can be esterified using standard Fischer esterification conditions with methanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or via methylation using diazomethane for milder conditions. This step is generally performed after sulfonylation to avoid interference of acidic conditions with the sulfonyl chloride group.

Summary of Representative Preparation Method

Step Reaction Type Reagents / Catalysts Conditions Yield (%) Notes
1 (3 + 2) Annulation Cyclopropene, aminocyclopropane, Ir photoredox catalyst Blue LED, room temp 70–85 High diastereoselectivity, 3 stereocenters
2 Rh(I)-Catalyzed Carbonylative Ring Expansion Rh(cod)2OTf, CO gas 40–60 °C, inert atmosphere 65–80 High stereocontrol, ring expansion
3 Sulfonylation Chlorosulfonic acid 0–5 °C, DCM solvent 60–75 Selective 4-position sulfonylation
4 Esterification Methanol, acid catalyst or diazomethane Reflux or 0 °C (for diazomethane) 80–90 Methyl ester formation, mild conditions

Research Results and Analysis

  • The annulation and carbonylative ring expansion methods provide efficient access to the bicyclo[3.1.0]hexane core with control over stereochemistry, which is crucial for the final compound's properties.
  • Sulfonylation with chlorosulfonic acid is effective but requires careful temperature control to maintain the integrity of the bicyclic system and stereochemistry.
  • The sequence of sulfonylation followed by esterification is preferred to avoid hydrolysis or side reactions.
  • Yields for each step are generally good to excellent, with overall yields depending on substrate purity and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The presence of the chlorosulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorosulfonyl group can lead to the formation of sulfonic acids, while reduction of the carboxylate ester can yield the corresponding alcohol.

Scientific Research Applications

Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related bicyclo[3.1.0]hexane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate -SO₂Cl, -COOCH₃ C₈H₁₁ClO₄S 238.69 (calculated) High reactivity for sulfonamide synthesis N/A
rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate -Br, -COOCH₃ C₈H₁₁BrO₂ 219.08 Lipophilic (XLogP3 1.6); nucleophilic substitution precursor
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY2812223) -SH-triazole, -NH₂, -COOH C₁₀H₁₂N₄O₄S 284.29 Potent mGlu2 receptor agonist; CNS drug candidate
rac-methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate -C=O, -COOCH₃ C₈H₁₀O₃ 154.16 Ketone functionality for further reduction/alkylation
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative -COOH, -SH-triazole C₁₃H₁₇N₅O₅S 355.37 Modified pharmacophore for receptor selectivity

Key Differences and Implications

Physicochemical Properties
  • Lipophilicity : Bromo-substituted derivatives (XLogP3 1.6) are more lipophilic than polar sulfonyl chlorides, affecting membrane permeability in drug design .
  • Molecular Weight : Thiotriazolyl derivatives (e.g., LY2812223, 284.29 g/mol) balance size and polarity for CNS penetration, a critical factor in neuroactive compounds .
Pharmacological Relevance
  • LY2812223: Exhibits >100-fold selectivity for mGlu2 over mGlu3 receptors due to steric and electronic compatibility with the receptor’s amino-terminal domain .
  • Chlorosulfonyl Intermediate: Potential precursor for sulfonamide-based inhibitors or prodrugs, leveraging the sulfonyl chloride’s versatility .

Biological Activity

Rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate, with the CAS number 2624108-89-8, is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_10H_11ClO_4S
  • Molecular Weight : 238.7 g/mol
  • Structure : The compound features a bicyclo[3.1.0]hexane framework with a chlorosulfonyl group, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with a bicyclo[3.1.0]hexane structure can exhibit various biological activities, particularly in relation to adenosine receptors. The following sections detail specific findings related to the biological activity of this compound.

Adenosine Receptor Interaction

One prominent area of study involves the interaction of bicyclo[3.1.0]hexane derivatives with adenosine receptors, particularly the A3 receptor:

  • A3 Receptor Affinity : A study on related compounds demonstrated that modifications to the bicyclo[3.1.0]hexane scaffold could enhance affinity for the A3 receptor, which is implicated in inflammation and cancer treatment .
  • Selectivity : The introduction of specific substituents on the bicyclic structure has been shown to improve selectivity towards A3 receptors over other subtypes .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Receptor Modulation : By acting as a ligand for adenosine receptors, it may modulate signaling pathways involved in cellular responses to stress and inflammation.
  • Potential Anticancer Activity : Given the role of A3 receptors in cancer cell proliferation and survival, compounds targeting these receptors may offer therapeutic benefits in oncology .

Study 1: Synthesis and Evaluation of Bicyclo[3.1.0]hexane Derivatives

In a comprehensive study evaluating various derivatives of bicyclo[3.1.0]hexane:

  • Compounds Tested : A series of derivatives were synthesized and tested for their binding affinities at P1 receptor subtypes.
  • Key Findings : The most potent derivative exhibited an affinity (K_i) of 0.38 μM for the A3 receptor while maintaining selectivity over other adenosine receptor subtypes .

Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis revealed:

CompoundK_i (μM)SelectivityNotes
Compound 300.38HighMost potent A3 receptor agonist
Compound 171.60ModerateLoss of P1 receptor affinity upon modification
Compound 426.35LowDisplayed no functional activity at P2Y receptors

This table summarizes the binding affinities and selectivity profiles of various derivatives, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate?

The synthesis typically involves multi-step processes, including cyclopropane ring formation, esterification, and sulfonation. Key steps include:

  • Cyclopropanation : Using carbene insertion or [2+1] cycloaddition to form the bicyclo[3.1.0]hexane core.
  • Chlorosulfonation : Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
  • Esterification : Methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) .
    Critical parameters include solvent choice (e.g., dichloromethane for chlorosulfonation), reaction time (2–4 hours for sulfonation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural configuration and purity of this compound be characterized?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm stereochemistry and functional groups. For example, the bicyclic scaffold shows distinct proton splitting patterns (e.g., δ 1.25–2.10 ppm for cyclopropane protons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 278.0 for [M+H]⁺).
  • HPLC : Purity ≥95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the bicyclo[3.1.0]hexane scaffold?

The compact bicyclic structure creates steric hindrance, complicating regioselective reactions. For example:

  • Chlorosulfonyl Group Placement : Competing reactions at the 4-position vs. adjacent carbons require precise temperature control (–10°C) and slow reagent addition .
  • Ester Hydrolysis : Base-mediated hydrolysis of the methyl ester risks ring-opening; using mild conditions (e.g., LiOH in THF/H₂O at 0°C) preserves the scaffold .
    Comparative studies show that electron-withdrawing groups (e.g., sulfonyl) enhance stability but reduce nucleophilic substitution rates at adjacent positions .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

The –SO₂Cl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. Key findings include:

  • Amine Reactions : Forms sulfonamides at room temperature (e.g., with benzylamine in DMF, yielding 85% product) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitutions vs. non-polar solvents (e.g., toluene) .
  • Side Reactions : Competing elimination (e.g., HCl release) occurs above 40°C, necessitating low-temperature conditions .

Q. Are there contradictions in reported biological activities of similar bicyclic compounds?

Yes. For example:

  • Antimicrobial Activity : Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate derivatives show variable MIC values (2–32 µg/mL) against S. aureus, attributed to substituent positioning .
  • Receptor Binding : rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate exhibits higher NMDA receptor affinity (IC₅₀ = 0.8 µM) than non-methylated analogs (IC₅₀ = 5.2 µM), highlighting stereochemical impacts .

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